

# Technical Guide: <sup>13</sup>C NMR Data for (2,6-Dibromopyridin-3-yl)methanol

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## Compound of Interest

Compound Name: (2,6-Dibromopyridin-3-yl)methanol

Cat. No.: B151005

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected <sup>13</sup>C Nuclear Magnetic Resonance (NMR) data for **(2,6-Dibromopyridin-3-yl)methanol**. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data from structurally similar compounds. This approach allows for a comprehensive understanding of the anticipated chemical shifts and provides a valuable resource for the characterization of this and related molecules.

## Predicted <sup>13</sup>C NMR Data

The predicted <sup>13</sup>C NMR chemical shifts for **(2,6-Dibromopyridin-3-yl)methanol** are summarized in the table below. These values are calculated based on established models that consider the electronic environment of each carbon atom.

Carbon Atom	Predicted Chemical Shift (ppm)
C2	~142
C6	~142
C4	~140
C3	~135
C5	~125
CH <sub>2</sub> OH	~60

## Comparative <sup>13</sup>C NMR Data of Related Compounds

To provide context and support for the predicted data, the following table summarizes the experimental <sup>13</sup>C NMR data for several structurally related pyridine derivatives. These compounds share key structural features with **(2,6-Dibromopyridin-3-yl)methanol** and offer valuable insights into the expected chemical shift ranges.

Compound	C2 (ppm)	C3 (ppm)	C4 (ppm)	C5 (ppm)	C6 (ppm)	Other (ppm)
(2,6-Dibromopyridin-3-yl)methanol I (Predicted)	~142	~135	~140	~125	~142	~60 (CH <sub>2</sub> OH)
2-Bromopyridine	150.3	128.4	138.6	122.8	142.4	-
2,6-Dichloropyridine	151.2	123.5	140.2	123.5	151.2	-
(6-Bromopyridin-2-yl)methanol I	162.2	118.9	139.3	121.2	141.5	64.5 (CH <sub>2</sub> OH)
(6-Bromopyridin-3-yl)methanol I	141.8	139.8	128.1	121.1	149.3	62.7 (CH <sub>2</sub> OH)

## Experimental Protocol for <sup>13</sup>C NMR Spectroscopy

The following provides a general methodology for the acquisition of <sup>13</sup>C NMR spectra for heterocyclic compounds such as **(2,6-Dibromopyridin-3-yl)methanol**.

### 1. Sample Preparation:

- Dissolve approximately 10-50 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).

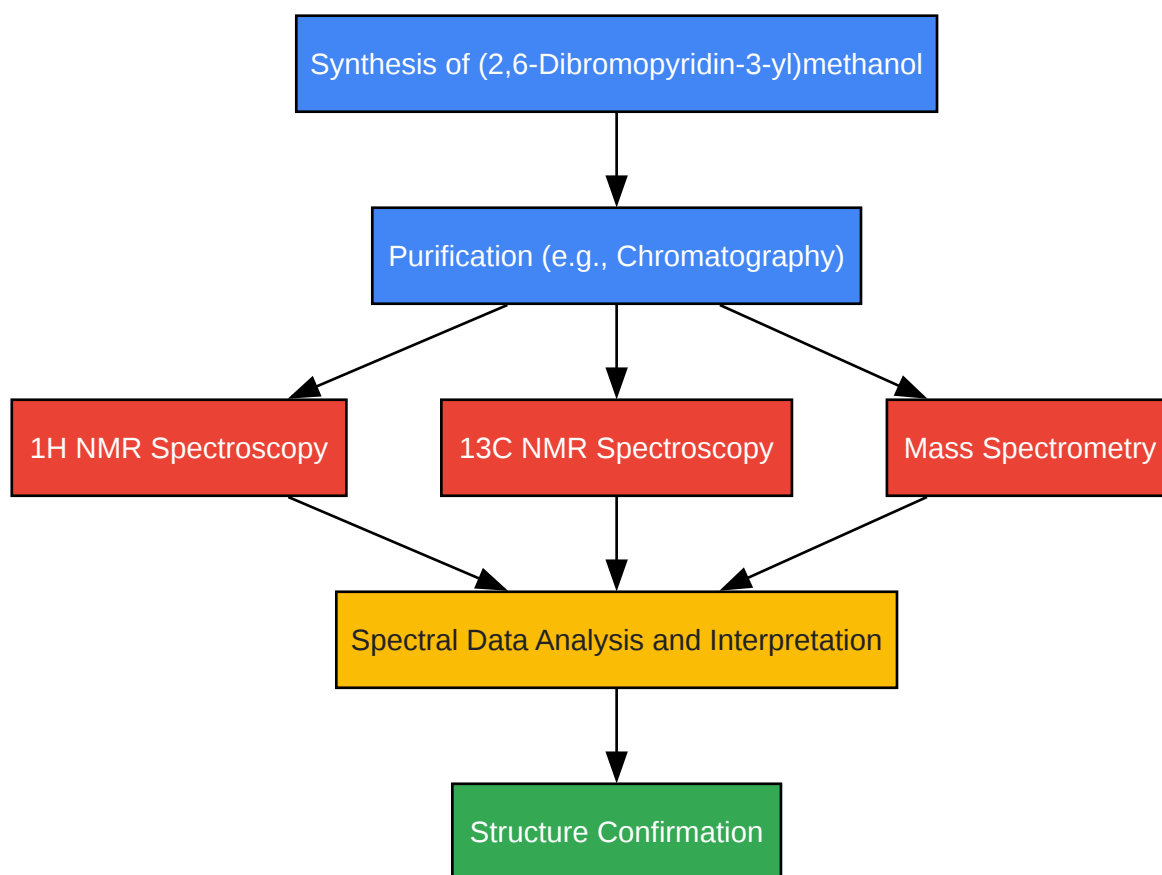
- Transfer the solution to a standard 5 mm NMR tube.

## 2. NMR Instrument Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
- Nucleus:  $^{13}\text{C}$
- Pulse Program: A standard proton-decoupled  $^{13}\text{C}$  NMR experiment (e.g., zgpg30 on Bruker instruments).
- Acquisition Parameters:
  - Spectral Width: 0 to 200 ppm.
  - Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
  - Relaxation Delay (d1): 2 seconds.
  - Acquisition Time: Approximately 1-2 seconds.
- Processing:
  - Apply a line broadening factor of 1-2 Hz.
  - Fourier transform the free induction decay (FID).
  - Phase and baseline correct the spectrum.
  - Reference the spectrum to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like **(2,6-Dibromopyridin-3-yl)methanol**, incorporating  $^{13}\text{C}$  NMR analysis.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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